molecular formula C11H20O4 B14501470 1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol CAS No. 64649-81-6

1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol

Cat. No.: B14501470
CAS No.: 64649-81-6
M. Wt: 216.27 g/mol
InChI Key: RXWDAKAPMKLYFJ-UHFFFAOYSA-N
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Description

1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol is an organic compound characterized by the presence of a dioxolane ring and a butene diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the formation of the dioxolane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetalization or ketalization processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include various alcohols, carbonyl compounds, and substituted derivatives, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxolane ring and butene diol structure contribute to its unique binding properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol is unique due to its specific combination of a dioxolane ring and a butene diol structure. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

64649-81-6

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

1-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol

InChI

InChI=1S/C11H20O4/c1-10(2)11(3,4)15-9(14-10)8(13)6-5-7-12/h5-6,8-9,12-13H,7H2,1-4H3

InChI Key

RXWDAKAPMKLYFJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(O1)C(C=CCO)O)(C)C)C

Origin of Product

United States

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